2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1797083-50-1
VCID: VC6369462
InChI: InChI=1S/C21H20F2N4O/c22-16-5-3-6-17(23)19(16)21(28)25-12-13-27-18-7-2-1-4-15(18)20(26-27)14-8-10-24-11-9-14/h3,5-6,8-11H,1-2,4,7,12-13H2,(H,25,28)
SMILES: C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=NC=C4
Molecular Formula: C21H20F2N4O
Molecular Weight: 382.415

2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

CAS No.: 1797083-50-1

Cat. No.: VC6369462

Molecular Formula: C21H20F2N4O

Molecular Weight: 382.415

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide - 1797083-50-1

Specification

CAS No. 1797083-50-1
Molecular Formula C21H20F2N4O
Molecular Weight 382.415
IUPAC Name 2,6-difluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C21H20F2N4O/c22-16-5-3-6-17(23)19(16)21(28)25-12-13-27-18-7-2-1-4-15(18)20(26-27)14-8-10-24-11-9-14/h3,5-6,8-11H,1-2,4,7,12-13H2,(H,25,28)
Standard InChI Key MMYJCVTUHRMDMX-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three key components:

  • Benzamide backbone: A benzene ring substituted with fluorine atoms at the 2- and 6-positions, connected to an amide group.

  • Ethyl linker: A two-carbon chain bridging the benzamide and indazole groups.

  • Tetrahydroindazole-pyridine system: A partially saturated indazole ring fused to a pyridin-4-yl group, contributing to potential hydrogen bonding and π-π stacking interactions.

The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the pyridine and indazole moieties may facilitate interactions with biological targets such as enzymes or receptors .

Physicochemical Data

Based on structurally analogous compounds (Table 1), the following properties are inferred:

Table 1: Comparative Physicochemical Properties of Related Benzamide Derivatives

Property2,6-Difluoro-Benzamide (This Compound)3,4-Difluoro Analog2-Chloro Analog
Molecular FormulaC21H20F2N4OC21H20F2N4OC21H21ClN4O
Molecular Weight (g/mol)382.4382.4380.9
LogP (Predicted)3.2 ± 0.33.1 ± 0.23.5 ± 0.4
Hydrogen Bond Donors222
Hydrogen Bond Acceptors555

The compound’s solubility in aqueous solutions is likely limited due to its hydrophobic components, necessitating organic solvents for experimental handling .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide can be conceptualized in three stages:

  • Formation of the tetrahydroindazole-pyridine core: Cyclocondensation of cyclohexanone derivatives with hydrazines, followed by palladium-catalyzed coupling to introduce the pyridin-4-yl group.

  • Introduction of the ethyl linker: Alkylation of the indazole nitrogen with 1,2-dibromoethane.

  • Benzamide coupling: Reaction of 2,6-difluorobenzoic acid with the ethyl-linked intermediate via standard amide bond formation (e.g., HATU or EDCI coupling) .

Challenges and Mitigation Strategies

  • Regioselectivity in indazole formation: The use of directing groups or transition metal catalysts can enhance selectivity for the 3-position substitution.

  • Fluorine stability: Mild reaction conditions (low temperature, inert atmosphere) are recommended to prevent defluorination .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Related Compounds

CompoundStructural VariationReported ActivitySource
3,4-Difluoro analogFluorines at 3,4 positionsCDK2 inhibition (IC50: 89 nM)
2-Chloro analog Chlorine at benzamideSigma-1 agonist (Ki: 12 nM)
Pyridin-2-yl variantPyridine at 2-positionVEGF-R2 inhibition (IC50: 45 nM)

The 2,6-difluoro substitution in the target compound may optimize steric and electronic interactions compared to these analogs, potentially enhancing selectivity or potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator